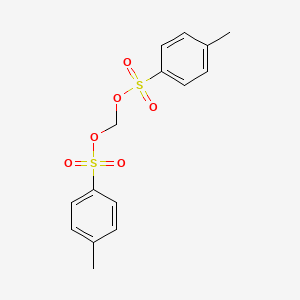
N-(propan-2-ylideneamino)acetamide
Übersicht
Beschreibung
N-(Propan-2-ylideneamino)acetamide, also known as N-acetyl-2-aminopropionamide, is an organic compound that has been studied extensively in the scientific community. This compound has been found to have a wide range of applications in scientific research, and has been used in the development of numerous therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Crystal Growth and Nucleation Studies
N-(propan-2-ylideneamino)acetamide is used in crystal growth studies. It’s an organic crystal grown by solution growth technique using the solvent methanol . The nucleation parameters such as metastable zone width, induction period, and interfacial energy have been determined for this compound .
Second Harmonic Generation Efficiency
This compound has been studied for its Second Harmonic Generation (SHG) efficiency. SHG is a nonlinear optical process, and materials with high SHG efficiency have applications in optoelectronics, telecommunications, and laser technology .
Crystal Structure Determination
The crystal structure of N-(propan-2-ylideneamino)acetamide has been determined, providing valuable information about its molecular geometry and intermolecular interactions . This information is crucial in fields like drug design and materials science.
Synthesis of New Cytotoxic Agents
Acetone acetylhydrazone has been used in the synthesis of new 2,3-secolupane derivatives with methylketone, acetylhydrazone, and 1,3,4-oxadiazoline fragments . These compounds have shown cytotoxic activity against various tumor cell lines, indicating their potential use in cancer treatment .
Programmed Cell Death Pathways
Research has shown that compounds like acetone acetylhydrazone can target cell death pathways like apoptosis and autophagy . These are the two most accepted cancer-related programmed cell death (PCD) pathways, and targeting them can be a promising strategy in cancer treatment .
Synthesis of Metal Complexes
Acetone acetylhydrazone can act as a ligand to form complexes with various metals . These complexes have been studied for their antibacterial properties, making them potentially useful in the development of new antimicrobial agents .
Pharmaceutical Research
Hydrazone compounds, like acetone acetylhydrazone, have unique biological actions and excellent coordination ability, making them hot topics in pharmaceutical research . They have been used in the synthesis of novel compounds with potential therapeutic applications .
Antitumor Potential
Lupane hydrazones, which can be synthesized from acetone acetylhydrazone, have shown high antitumor potential . This makes them interesting targets for further research in the development of new anticancer drugs .
Eigenschaften
IUPAC Name |
N-(propan-2-ylideneamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4(2)6-7-5(3)8/h1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHDGJPPMZUJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287648 | |
| Record name | N-(propan-2-ylideneamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3742-63-0 | |
| Record name | 3742-63-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3742-63-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(propan-2-ylideneamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of the acetone acetylhydrazone and its metal complexes?
A2: The research confirmed the formation of acetone acetylhydrazone complexes through various methods. [] While the article doesn't explicitly provide the molecular formula or weight, it does state that acetone acetylhydrazone acts as a neutral bidentate ligand, coordinating through both nitrogen and oxygen atoms. [] The spectral data (IR, UV-Vis) confirms the coordination and provides insights into the geometry of the complexes, suggesting octahedral geometry for some and tetrahedral for others, depending on the specific metal ion and additional ligands present. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347200.png)


![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)


![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)




![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)
![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)
